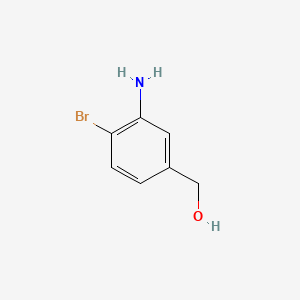

(3-Amino-4-bromophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-amino-4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLXWTVCZAXNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies for 3 Amino 4 Bromophenyl Methanol

Conventional Synthetic Pathways

Conventional methods for synthesizing (3-Amino-4-bromophenyl)methanol and related structures often rely on well-established, multi-step reaction sequences that manipulate functional groups on a benzene (B151609) ring.

A common and logical strategy for preparing polysubstituted aromatic compounds involves a sequence of reactions to introduce the desired functional groups in the correct positions. For a molecule like this compound, a plausible synthesis would start from a more readily available precursor, such as a nitrophenol or aniline (B41778) derivative.

A representative multi-step synthesis for a closely related analog, 3-amino-4-bromophenol (B174537), has been detailed in the patent literature and involves a three-step process: diazotization, bromination, and reduction. google.com This sequence strategically installs the bromo and amino groups in the desired 1,2,4-substitution pattern.

Diazotization: The synthesis can commence with a starting material like 3-nitro-4-aminophenol. This compound is treated with a sodium nitrite (B80452) solution in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-10°C). This reaction converts the primary amino group into a diazonium salt. google.com

Bromination (Sandmeyer-type reaction): The resulting diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid. Upon warming, the diazonium group is replaced by a bromine atom, yielding 3-nitro-4-bromophenol. google.com

Reduction: The final step is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents. A method described involves using hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst in an ethanol (B145695) solvent. google.com This selective reduction yields the final 3-amino-4-bromophenol product. A similar reduction of a corresponding nitro-benzyl alcohol would yield the target compound, this compound.

General multi-step synthetic plans often require careful consideration of the directing effects of the substituents to ensure the correct regiochemistry. libretexts.org For instance, the synthesis often begins with the bromination of aniline derivatives to place the bromine atom in the desired position relative to the amino group. evitachem.com

Table 1: Example of a Multi-Step Synthesis Pathway for a Related Compound

| Step | Reaction Type | Starting Material | Key Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | Diazotization | 3-Nitro-4-aminophenol | NaNO₂, HBr | 0-10°C, 1-3h | 3-Nitrophenol-4-diazonium salt | google.com |

| 2 | Bromination | 3-Nitrophenol-4-diazonium salt | CuBr, HBr | 40-50°C | 3-Nitro-4-bromophenol | google.com |

| 3 | Reduction | 3-Nitro-4-bromophenol | Hydrazine hydrate, Fe₂O₃ catalyst, Ethanol | 50-100°C, 2-5h | 3-Amino-4-bromophenol | google.com |

The structure of this compound makes it a highly useful intermediate in the synthesis of more elaborate molecules. The three distinct functional groups—a primary alcohol, a primary amine, and an aryl bromide—can be selectively modified. The amino group can undergo acylation, alkylation, or serve as a nucleophile. The bromo substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions.

This trifunctional nature allows for its incorporation into a wide range of complex targets. For example, analogs of this compound are crucial intermediates for synthesizing S1P1 receptor agonists, which are of interest in medicinal chemistry. acs.org The synthesis of these complex agents demonstrates the utility of the aminobromophenyl scaffold in building sophisticated molecular architectures. acs.org

Scalable Synthesis Protocols and Optimization

For a building block to be synthetically useful, its preparation must be amenable to large-scale production. A scalable synthesis is characterized by high yields, operational simplicity, use of inexpensive reagents, and straightforward purification. Research has focused on developing such protocols for this compound and its derivatives.

A notable example is the scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an analog that serves as a key intermediate for S1P1 receptor agonists. acs.org This process was successfully executed on a gram scale with high stereochemical purity, demonstrating that complex derivatives of the core structure can be produced in significant quantities. acs.org The patent describing the diazotization-bromination-reduction sequence also notes that the method is designed to be suitable for industrial production due to its reasonable design and high product yield. google.com

Optimization often involves screening different catalysts, solvents, and reaction conditions. For instance, in the development of synthetic routes for related aryl bromides, various palladium catalysts and bases are often tested in cross-coupling steps to maximize yield and chemoselectivity. researchgate.net

Table 2: Example of Scalable Synthesis of a this compound Analog

| Target Compound | Key Features of Scalability | Overall Yield | Scale | Reference |

|---|---|---|---|---|

| ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol | Multi-step (7 steps) synthesis from an analog of this compound | 11% | Gram quantities | acs.org |

| 3-Amino-4-bromophenol | Reasonable design, mild conditions, high yield | Not specified | Suitable for industrial production | google.com |

Advancements in Green Chemistry Approaches for Compound Preparation

Modern synthetic chemistry emphasizes the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. semanticscholar.org These principles are being applied to the synthesis of compounds like this compound and its derivatives.

Key green approaches include:

Use of Greener Solvents: Water is an ideal green solvent as it is non-toxic, inexpensive, and non-flammable. rsc.org Research has shown the successful synthesis of complex heterocyclic systems, such as thieno acs.orgpyrans, in water, sometimes aided by surfactants to overcome the low solubility of organic reactants. rsc.orgresearchgate.net

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of purification steps. academie-sciences.fr One-pot syntheses of various heterocyclic compounds under solvent-free conditions catalyzed by acids like p-toluenesulfonic acid represent a significant green advancement. academie-sciences.fracademie-sciences.fr

Catalysis: Using efficient and recyclable catalysts can significantly reduce waste. This includes the use of metal-free catalysts or highly efficient metal catalysts that can be used in very low concentrations. acs.org

An efficient, one-pot green strategy has been developed for synthesizing 3-amino/hydroxy thieno acs.orgpyrans, which involves the reaction of a bromophenyl-containing pyran with methyl thioglycolate in water. rsc.org This method avoids tedious purification and allows for the reuse of the reaction medium, highlighting a significant step towards sustainable chemical production. rsc.org

Stereoselective Synthesis of this compound Analogs

Many complex target molecules, especially pharmaceuticals, are chiral and require stereoselective synthesis to produce a single desired stereoisomer. Consequently, methods for the stereoselective synthesis of analogs of this compound are of great importance.

These syntheses often rely on:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

Chiral Catalysts: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Multi-component Reactions: Diastereoselective multi-component reactions can construct multiple stereocenters in a single step with high control. For example, the reaction of aromatic aldehydes, a chiral Ni(II) glycinate (B8599266) complex, and a carbanion source can produce α-amino acid derivatives with high stereoselectivity. mdpi.com

A highly regio- and stereocontrolled synthesis of spiropyrrolidine heterocyclic hybrids has been achieved by reacting β-nitrostyrenes (including a 4-bromophenyl derivative), acenaphthenequinone, and tyrosine in methanol. rsc.org This three-component reaction creates four stereocenters in a single step with excellent yield and diastereoselectivity. rsc.org Furthermore, the scalable synthesis of S1P1 receptor agonist intermediates involved the successful separation and isolation of all four possible stereoisomers of a cyclopentane (B165970) derivative, achieving greater than 98% enantiomeric and diastereomeric excess. acs.org

Table 3: Examples of Stereoselective Synthesis of Related Analogs

| Reaction Type | Substrates | Key Reagent/Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Three-component cycloaddition | 4-Bromo-β-nitrostyrene, acenaphthenequinone, tyrosine | Methanol (solvent) | Spiropyrrolidine | Single diastereoisomer formed | rsc.org |

| Michael Addition | Aromatic aldehydes, Ni(II) glycinate complex, malononitrile | Chiral Ni(II)-(S)-BPB complex | α-Amino-γ,γ-dicyano-β-aryl butyric acid derivatives | High diastereoselectivity | mdpi.com |

| Diels-Alder Reactions | Cyclic dienes and dienophiles | Thermal | Tricyclic γ-amino alcohol | Construction of six continuous stereocenters | researchgate.net |

Chemical Reactivity and Functional Group Transformations of 3 Amino 4 Bromophenyl Methanol

Amino Group Reactivity

The amino group in (3-Amino-4-bromophenyl)methanol is a key site of nucleophilic reactivity. Its lone pair of electrons can readily attack electrophilic centers, making it a focal point for various derivatization and condensation reactions.

Amine Derivatization Strategies

The primary amino group is amenable to a wide range of derivatization reactions, which are often employed to introduce new functional moieties or to act as a protecting group. A common strategy is acetylation, where the amine reacts with reagents like chloroacetyl chloride to form an amide. researchgate.net This transformation is useful for modifying the electronic properties of the molecule or for enabling further synthetic steps.

Another important application of amine derivatization is in analytical chemistry. Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to create stable, highly fluorescent or UV-absorbent derivatives. thermofisher.com This process enhances detection sensitivity and improves chromatographic separation, which is crucial for the determination of amines in various matrices. thermofisher.com

| Derivatization Reagent | Product Type | Purpose |

| Chloroacetyl Chloride | N-(2-bromo-5-(hydroxymethyl)phenyl)acetamide | Synthetic intermediate, protection |

| o-Phthalaldehyde (OPA) | Isoindole derivative | HPLC analysis (fluorescence detection) |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorenylmethoxycarbonyl (Fmoc) protected amine | HPLC analysis, peptide synthesis |

This table summarizes common derivatization strategies for the amino group.

Nucleophilic Reactivity in Condensation Reactions

The nucleophilic character of the amino group is prominently displayed in condensation reactions, where it reacts with carbonyl compounds or other electrophiles to form new carbon-nitrogen bonds, often leading to the synthesis of heterocyclic compounds. evitachem.com For instance, the amino group can react with compounds containing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of a catalyst to form substituted pyridone structures. tsijournals.comsapub.org

These reactions typically proceed through the initial formation of an enamine or an imine intermediate, followed by an intramolecular cyclization. The versatility of this approach allows for the construction of a wide array of complex heterocyclic systems by carefully choosing the electrophilic partner. tsijournals.com For example, reactions with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield substituted pyridines and other nitrogen-containing heterocycles. tsijournals.com

Bromine Atom Reactivity

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

Cross-Coupling Methodologies (e.g., Carbon-Carbon Bond Formation)

The bromine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. chemscene.com The Suzuki-Miyaura cross-coupling is a particularly powerful method for forming new carbon-carbon bonds. In this reaction, the aryl bromide is coupled with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net

This methodology allows for the synthesis of bi-aryl structures, which are prevalent in pharmaceuticals and materials science. researchgate.net A wide range of functional groups on the boronic acid partner are well-tolerated under the reaction conditions, making it a highly modular approach to synthesizing complex molecules. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / K3PO4 | Bi-aryl compound |

| Heck | Alkene | Pd(OAc)2 / P(o-tol)3 | Substituted alkene |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Aryl-alkyne |

This table shows examples of cross-coupling reactions applicable to the bromine atom.

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally resistant to nucleophilic attack, substitution of the bromine atom can occur under specific conditions, a process known as nucleophilic aromatic substitution (SNAr). For the reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly in the ortho and/or para positions relative to the leaving group (bromine). pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.org

In the case of this compound, the amino group is an electron-donating group, which deactivates the ring towards this type of substitution. Therefore, forcing conditions, such as the use of a very strong nucleobase like the amide ion (NH₂⁻), would be required. pressbooks.pub This can lead to substitution through a different pathway involving a highly reactive benzyne (B1209423) intermediate. pressbooks.pub

Hydroxymethyl Group Transformations

The hydroxymethyl group (-CH2OH) is a primary alcohol and can undergo typical alcohol reactions, most notably oxidation and reduction (after conversion to a higher oxidation state).

The hydroxymethyl group can be oxidized to form the corresponding aldehyde (3-amino-4-bromobenzaldehyde) or further to a carboxylic acid (3-amino-4-bromobenzoic acid). The choice of oxidizing agent determines the extent of the oxidation. Milder reagents favor the formation of the aldehyde, while stronger oxidants will typically yield the carboxylic acid.

Conversely, if the hydroxymethyl group is first oxidized to a carboxylic acid, this acid can then be reduced back to the primary alcohol. A common laboratory method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the corresponding ester derivative of the carboxylic acid. uni-muenchen.de The hydroxymethyl group can also participate in coupling reactions, for instance with other alcohols under specific catalytic conditions. ias.ac.in

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid (-COOH) |

| Esterification (from acid) | Alcohol, Acid catalyst | Ester (-COOR) |

| Reduction (from ester) | Lithium aluminum hydride (LiAlH₄) | Alcohol (-CH₂OH) |

This table outlines key transformations of the hydroxymethyl group.

Oxidation Pathways

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

The oxidation of benzyl (B1604629) alcohols is a common transformation in organic synthesis. For instance, the oxidation of 4-bromobenzyl alcohol can be achieved using various reagents. nih.govresearchgate.netresearchgate.net A closely related compound, 3-Bromo-4-(dimethylamino)benzyl alcohol, can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents like potassium permanganate, chromium trioxide, and pyridinium chlorochromate (PCC). The presence of the amino group in this compound, being an electron-donating group, can influence the reactivity of the alcohol and the aromatic ring towards oxidation. The synthesis of 3-Amino-4-bromobenzaldehyde from this compound is a key transformation. nih.gov

Table 1: Oxidation Reactions of this compound Analogues

| Reactant | Reagent(s) | Product(s) | Reference(s) |

| 3-Bromo-4-(dimethylamino)benzyl alcohol | Potassium permanganate | 3-Bromo-4-(dimethylamino)benzaldehyde or 3-Bromo-4-(dimethylamino)benzoic acid | |

| 3-Bromo-4-(dimethylamino)benzyl alcohol | Chromium trioxide | 3-Bromo-4-(dimethylamino)benzaldehyde or 3-Bromo-4-(dimethylamino)benzoic acid | |

| 3-Bromo-4-(dimethylamino)benzyl alcohol | Pyridinium chlorochromate (PCC) | 3-Bromo-4-(dimethylamino)benzaldehyde | |

| 4-Bromobenzyl alcohol | Hydrogen peroxide, Fe3O4@PyHBr3 | 4-Bromobenzaldehyde | nih.gov |

Reduction Reactions

The functional groups of this compound can undergo reduction. The bromo group can be reductively removed, and while the primary alcohol is already in a reduced state, the aromatic ring can be hydrogenated under forcing conditions.

Catalytic hydrogenation is a common method for the reduction of various functional groups. For example, catalytic hydrogenation over Raney Ni can be used to reduce nitrile groups to primary amines. While this compound does not have a nitrile group, this demonstrates a relevant reduction of a nitrogen-containing functional group. The bromine atom can be reduced to form the corresponding methylphenylmethanol. The reduction of a bromomethyl group to a methyl group can also be achieved. In some cases, competitive reduction of an aldehyde can occur, leading to the formation of a benzyl alcohol. nih.gov

Table 2: Reduction Reactions of Functional Groups Relevant to this compound

| Reactant Functional Group | Reagent(s)/Catalyst | Product Functional Group | Reference(s) |

| Nitrile | H2, Raney Ni | Primary amine | |

| Bromine (on phenyl ring) | Reducing agents | Hydrogen (dehalogenation) | |

| Bromomethyl | Reducing agents | Methyl |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form the corresponding esters and ethers.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), in the presence of an acid catalyst, yields an ester. The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a classic example. masterorganicchemistry.com The use of acetic anhydride is a common method for the acetylation of alcohols. researchgate.net The esterification of tertiary alcohols by acetic anhydride can be promoted by neutral ionic liquids. nih.gov

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. khanacademy.orgmasterorganicchemistry.comlibretexts.orgambeed.com The alcohol is first deprotonated with a strong base to form the alkoxide, which then acts as a nucleophile. Another approach is the eco-friendly iron-catalyzed etherification of benzyl alcohols. acs.orgnih.gov

Table 3: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| Esterification | Alcohol | Carboxylic acid | Acid catalyst | Ester | masterorganicchemistry.com |

| Esterification | Alcohol | Acetic anhydride | - | Acetate (B1210297) ester | researchgate.net |

| Etherification | Alcohol | Alkyl halide | Strong base | Ether | khanacademy.orgmasterorganicchemistry.comlibretexts.org |

| Etherification | Benzyl alcohol | - | FeCl3·6H2O, Propylene carbonate | Symmetrical ether | acs.orgnih.gov |

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing amino and bromo substituents. The amino group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet ortho-, para-directing group.

Given the positions of the substituents in this compound (amino at C3, bromo at C4), the directing effects are as follows:

The amino group at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

The bromo group at C4 directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C1, which is already substituted).

The powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are C2 and C6. Of these, C6 is sterically less hindered. The position C4 is already occupied by the bromo group. The position C2 is ortho to the amino group and meta to the hydroxymethyl group. The position C5 is ortho to the bromo group and meta to the amino group.

For example, nitration of (4-Bromophenyl)methanol can be achieved using nitric acid in sulfuric acid. Bromination of anilide derivatives can be accomplished with elemental bromine. libretexts.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Predicted Major Product(s) | Rationale |

| Nitration | (3-Amino-4-bromo-6-nitrophenyl)methanol | The amino group is a strong activating and ortho, para-directing group, making the C6 position highly favorable for substitution. |

| Bromination | (3-Amino-2,4-dibromophenyl)methanol or (3-Amino-4,6-dibromophenyl)methanol | The strong activation by the amino group can lead to polysubstitution. The C2 and C6 positions are activated. |

| Friedel-Crafts Acylation | (3-Amino-4-bromo-6-acylphenyl)methanol | The amino group directs the acyl group to the para position (C6). The reaction may require protection of the amino group to prevent acylation of the amine itself. |

Derivative Synthesis and Structural Diversification Strategies Incorporating the 3 Amino 4 Bromophenyl Methanol Scaffold

Synthesis of Benzyl (B1604629) Alcohol Derivatives

The benzyl alcohol moiety of (3-Amino-4-bromophenyl)methanol is a key site for derivatization. Various synthetic methods have been developed to create a range of benzyl alcohol derivatives with tailored properties. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific functionalities. lookchem.comgoogle.comgoogle.com

One common approach involves the reaction of the benzyl alcohol with different reagents to modify the hydroxyl group. For instance, etherification reactions can be employed to introduce various alkyl or aryl groups, leading to the formation of ether derivatives. Esterification, on the other hand, allows for the synthesis of a wide variety of esters with different properties.

The following table provides an overview of some representative benzyl alcohol derivatives synthesized from this compound and their potential applications.

| Derivative Name | Synthetic Method | Potential Applications |

|---|---|---|

| 2-Chloro-4-(Z-diethylaminoethylamino)benzyl alcohol | Reduction of the corresponding benzoate | Pharmaceutical intermediate |

| N-benzyl-~-(3,4-dimethoxyphenethylaminomethyl)-4-benzyloxybenzyl alcohol | Catalytic hydrogenation of the corresponding acetophenone | Intermediate for cardiovascular drugs |

| (3-Bromophenyl)(phenyl)methanol | Grignard reaction | Building block for organic synthesis |

Preparation of Substituted Phenols and Amines

The amino and bromo substituents on the phenyl ring of this compound offer numerous possibilities for the synthesis of substituted phenols and amines. These derivatives are valuable intermediates in organic synthesis and can be used to construct a variety of complex molecules. nii.ac.jp

The amino group can be modified through various reactions, such as acylation, alkylation, and diazotization. Acylation with acid chlorides or anhydrides yields amides, while alkylation with alkyl halides introduces alkyl groups to the nitrogen atom. Diazotization of the amino group, followed by reaction with different nucleophiles, allows for the introduction of a wide range of functional groups, including hydroxyl, cyano, and halogen groups.

The bromine atom, on the other hand, can be replaced by various functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, reaction with sodium hydroxide (B78521) under harsh conditions can lead to the formation of the corresponding phenol. Palladium-catalyzed coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allow for the introduction of aryl, alkyl, or amino groups.

The following table summarizes some of the key reactions used to prepare substituted phenols and amines from this compound.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, H₂O | Substituted Phenol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl Derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Di- or Tri-substituted Amine |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻) | Alkoxy-substituted derivative |

Integration into Complex Heterocyclic Systems

The this compound scaffold serves as a valuable starting material for the synthesis of a wide range of complex heterocyclic systems. sapub.orgresearchgate.net These heterocyclic compounds are of great interest due to their diverse biological activities and potential applications in medicinal chemistry and materials science. academie-sciences.fr

One common strategy involves the use of the amino group as a nucleophile in condensation reactions with various electrophilic reagents. For example, reaction with dicarbonyl compounds can lead to the formation of five- or six-membered heterocyclic rings, such as pyrroles, pyrazoles, or pyridines.

Another approach utilizes the bromine atom as a handle for intramolecular cyclization reactions. For instance, after modification of the amino and/or hydroxyl groups, the bromine atom can be displaced by an internal nucleophile to form a new heterocyclic ring. This strategy has been successfully employed to synthesize a variety of fused heterocyclic systems.

The following table highlights some of the heterocyclic systems that have been synthesized from this compound and their potential applications. academie-sciences.fracs.org

| Heterocyclic System | Synthetic Strategy | Potential Applications |

|---|---|---|

| Benzofurans | Intramolecular C-O bond formation | Pharmaceutical intermediates |

| Imidazopyrimidines | Multi-component reaction | Biologically active compounds |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis | Dyes, catalysts, and pharmaceuticals |

| Oxadiazoles | Cyclization of acylhydrazines | Scaffolds for medicinal chemistry |

| Triazoles | Huisgen cycloaddition | Ligands for catalysis, bioactive molecules |

Development of Halogen-Substituted Analogs and Variants

The bromine atom in this compound can be replaced with other halogens, such as chlorine or fluorine, to generate a series of halogen-substituted analogs. These analogs can exhibit different chemical and physical properties, which can be advantageous for specific applications. For example, fluorine substitution can significantly alter the electronic properties of the molecule and enhance its metabolic stability. nih.gov

The synthesis of these halogen-substituted analogs can be achieved through various methods. One common approach involves the use of a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then treated with a copper(I) halide to introduce the desired halogen.

Alternatively, nucleophilic aromatic substitution reactions can be employed to replace the bromine atom with other halogens. However, these reactions often require harsh conditions and may not be suitable for all substrates.

The following table provides a comparison of some halogen-substituted analogs of this compound and their key properties. nih.gov

| Compound Name | Halogen Substituent | Key Properties |

|---|---|---|

| (3-Amino-4-chlorophenyl)methanol | Chlorine | Similar reactivity to the bromo analog, but with a lower molecular weight |

| (3-Amino-4-fluorophenyl)methanol | Fluorine | Increased metabolic stability, altered electronic properties |

| (3-Amino-4-iodophenyl)methanol | Iodine | More reactive in cross-coupling reactions, but less stable |

Functional Group Variants (e.g., Carboxylic Acid Derivatives)

In addition to modifying the existing functional groups, it is also possible to introduce new functional groups to the this compound scaffold. This can be achieved through a variety of chemical transformations, leading to a wide range of functional group variants with diverse properties and applications.

One important class of functional group variants is the carboxylic acid derivatives. These can be synthesized by oxidation of the hydroxymethyl group to a carboxylic acid. The resulting carboxylic acid can then be further modified to form a variety of derivatives, such as esters, amides, and acid chlorides.

These carboxylic acid derivatives are valuable intermediates in organic synthesis and can be used to construct a wide range of complex molecules, including pharmaceuticals, agrochemicals, and polymers.

The following table lists some of the carboxylic acid derivatives that can be synthesized from this compound and their potential applications.

| Derivative Name | Synthetic Method | Potential Applications |

|---|---|---|

| 3-Amino-4-bromobenzoic acid | Oxidation of the alcohol | Monomer for polymer synthesis, pharmaceutical intermediate |

| Methyl 3-amino-4-bromobenzoate | Esterification of the carboxylic acid | Intermediate for fine chemical synthesis |

| 3-Amino-4-bromobenzamide | Amidation of the carboxylic acid | Building block for bioactive molecules |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Amino 4 Bromophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (3-Amino-4-bromophenyl)methanol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In a typical ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring appear as a complex multiplet pattern in the range of δ 6.5–7.5 ppm. The specific splitting patterns are dictated by the coupling interactions between adjacent protons. The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group typically resonate as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm. The amino (-NH₂) protons produce a broad singlet, usually between δ 3.5 and 5.0 ppm, while the hydroxyl (-OH) proton also appears as a broad singlet, the position of which is highly dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the hydroxymethyl group (-CH₂OH) is characteristically found at approximately δ 65 ppm. The aromatic carbons exhibit signals in the δ 110–150 ppm region. The carbon atom bonded to the bromine (C-Br) is typically shifted to a lower field (around δ 110-120 ppm), while the carbon attached to the amino group (C-N) appears around δ 140-150 ppm.

¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.1–7.3 | Multiplet |

| Methylene (-CH₂) | ~4.5 | Singlet |

| Amino (-NH₂) | 3.5–5.0 | Broad Singlet |

¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Hydroxymethyl (-CH₂OH) | ~65 |

| Aromatic (C-Br) | ~115 |

| Aromatic (C-H) | 118–130 |

| Aromatic (C-N) | ~145 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are powerful complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

In the IR spectrum of this compound, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300–3500 cm⁻¹ region. A broad absorption band corresponding to the O-H stretch of the alcohol group is typically observed between 3200 and 3600 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below this value, typically in the 2850–2960 cm⁻¹ range. rsc.org The C-O stretching vibration of the primary alcohol is usually located in the 1000–1050 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, generally between 500 and 600 cm⁻¹. scialert.net

Raman spectroscopy provides additional insights. Aromatic ring stretching vibrations often give strong signals in the 1400–1600 cm⁻¹ range. While O-H and N-H stretches are often weak in Raman spectra, the C-Br bond can sometimes produce a more distinct signal than in the IR spectrum. rsc.org

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300–3500 |

| Alcohol (-OH) | O-H Stretch | 3200–3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000–3100 |

| Methylene (-CH₂) | C-H Stretch | 2850–2960 |

| Aromatic Ring | C=C Stretch | 1400–1600 |

| Alcohol (-CH₂OH) | C-O Stretch | 1000–1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. The compound has a molecular formula of C₇H₈BrNO, corresponding to a monoisotopic mass of approximately 200.98 Da and an average molecular weight of 202.05 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 201 and 203, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a water molecule (H₂O) or a formaldehyde (B43269) molecule (CH₂O). researchgate.net The cleavage of the bond between the aromatic ring and the hydroxymethyl group can lead to the formation of a brominated aminotropylium ion or a related stable fragment. The presence of the amino and bromo substituents influences the fragmentation, leading to characteristic ions that can be used for structural confirmation. mdpi.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 201/203 | [M]⁺ | Molecular Ion |

| 183/185 | [M - H₂O]⁺ | Loss of water |

| 172/174 | [M - CHO]⁺ | Loss of formyl radical |

| 122 | [M - Br]⁺ | Loss of bromine radical |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the benzene ring. The presence of the amino (-NH₂) and hydroxyl (-OH) groups as auxochromes, and the bromo group, shifts these absorptions compared to unsubstituted benzene.

Typically, substituted benzenes show two main absorption bands. For this compound, one would expect a strong absorption peak (the E2-band) around 200-240 nm and a weaker, more structured band (the B-band) at longer wavelengths, likely in the 270-300 nm range. mdpi.com Studies on similar molecules, such as N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives dissolved in methanol, have shown absorption bands at around 202 nm and in the 249-255 nm region. mdpi.com When dissolved in different solvents, the position and intensity of these peaks can shift, a phenomenon known as solvatochromism. rsc.org

Fluorescence emission spectroscopy can also be applied. Upon excitation at an appropriate wavelength (e.g., one of its absorption maxima), the compound may exhibit fluorescence at a longer wavelength, providing further information about its electronic structure and excited states.

Expected UV-Vis Absorption Data for this compound in Methanol

| Band | Wavelength (λmax, nm) | Associated Transition |

|---|---|---|

| E2-Band | ~230-250 | π→π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Illustrative Crystallographic Data for a Related Compound: 2-Amino-4-(3-bromophenyl)pyrimidine biosynth.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a (Å) | 10.00 |

| b (Å) | 8.32 |

| c (Å) | 12.01 |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Bromophenyl Methanol

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules. A comprehensive DFT study would provide fundamental information about (3-Amino-4-bromophenyl)methanol.

Geometry Optimization and Conformational Preference Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a molecule like this compound, which has a rotatable hydroxymethyl group (-CH₂OH) and an amino group (-NH₂), conformational analysis is necessary to identify the most stable arrangement (conformer) of these groups relative to the benzene (B151609) ring. Such an analysis would reveal the preferred spatial orientation of the functional groups, which influences the molecule's physical properties and chemical reactivity. Currently, no published studies provide the optimized bond lengths, bond angles, or dihedral angles for the lowest energy conformer of this molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests high reactivity, while a large gap implies high stability. irjweb.com

Detailed research findings that include the specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available. Consequently, derivative properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are calculated from these values, remain undetermined.

Table 5.1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would identify the reactive sites, highlighting the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the electropositive hydrogen atoms of the amino and hydroxyl groups as sites for nucleophilic interaction. Without dedicated computational studies, a specific MEP map for this compound cannot be presented.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate the behavior of molecules in their electronic excited states. github.io This is crucial for understanding a molecule's response to light, including its UV-Vis absorption spectrum. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., from HOMO to LUMO), and their intensities (oscillator strengths). This information is fundamental for applications in photochemistry and materials science. However, no such theoretical spectra or excited-state analyses have been published for this compound.

Table 5.2: Hypothetical TD-DFT Data for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | Data not available | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available | Data not available |

Solvation Effects and Solvent-Molecule Interactions

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects. researchgate.net By performing calculations in different simulated solvents, researchers can predict how properties like conformational stability, HOMO-LUMO gap, and UV-Vis spectra are altered by solvent polarity. Investigating solvation effects is essential for understanding the behavior of this compound in solution, which is critical for predicting its behavior in chemical reactions and biological systems. Specific studies on the solvent-molecule interactions of this compound are currently unavailable.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies featuring this compound are not extensively detailed in the currently available scientific literature, the general methodology can be described. A typical molecular docking simulation would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be optimized for the most stable energetic conformation. The target protein's structure, often obtained from a repository like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Algorithm: A docking program would then be used to fit the ligand into the protein's binding pocket in various possible orientations and conformations.

Scoring and Analysis: The different poses are then "scored" based on a function that estimates the binding affinity (or binding energy). Lower binding energies typically indicate a more stable and likely interaction.

The analysis of these simulations would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. For this compound, the amino (-NH2) and hydroxyl (-OH) groups would be expected to act as hydrogen bond donors and acceptors, playing a crucial role in its binding to a potential biological target.

Table 1: Potential Interacting Residues and Binding Energies (Hypothetical)

This interactive table presents a hypothetical scenario of a molecular docking study for this compound with a generic protein kinase, illustrating the type of data that would be generated.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase (generic) | -7.5 | Asp145 | Hydrogen Bond with -OH group |

| Lys72 | Hydrogen Bond with -NH2 group | ||

| Val57 | Hydrophobic Interaction | ||

| Leu132 | Hydrophobic Interaction |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available in the reviewed literature.

Nonlinear Optical (NLO) Property Prediction

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and data storage. nih.gov Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. researchgate.net These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser.

Theoretical predictions of NLO properties for this compound would involve:

Geometry Optimization: The molecular geometry would be optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of NLO Properties: The electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) would be calculated.

Studies on similar substituted aromatic compounds have shown that the nature and position of substituents significantly influence the NLO response. mq.edu.au The amino group in this compound acts as a good electron donor, which is a favorable feature for enhancing NLO properties.

Table 2: Predicted Nonlinear Optical Properties (Hypothetical)

This interactive table provides hypothetical predicted NLO properties for this compound, demonstrating the kind of data that would be obtained from DFT calculations.

| Property | Symbol | Predicted Value (a.u.) | Predicted Value (esu) |

| Dipole Moment | μ | 2.5 | 6.35 x 10-18 |

| Mean Polarizability | α | 105 | 1.55 x 10-23 |

| First Hyperpolarizability | β | 450 | 3.88 x 10-30 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific NLO property predictions for this compound are not available in the reviewed literature.

Academic Research Applications in Medicinal Chemistry

Investigation as an Intermediate in Pharmaceutical Synthesis

(3-Amino-4-bromophenyl)methanol, identified by its CAS number 1261666-42-5, is primarily recognized as a building block or synthon in the creation of more complex molecules. synthonix.comnih.govchemscene.com Its chemical structure, featuring reactive amino and hydroxyl groups alongside a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate for synthesizing pharmaceutical compounds. synthonix.comnih.govchemscene.com

Research has demonstrated the utility of structurally related aminobromophenyl compounds in scalable syntheses. For instance, methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate isomers serve as crucial intermediates for creating S1P1 receptor agonists, which are compounds of significant pharmaceutical interest. nih.gov This highlights the role of the aminobromophenyl moiety as a foundational element for constructing targeted therapeutic molecules. nih.gov The availability of this compound from various chemical suppliers facilitates its use in research and development for creating new chemical entities with potential therapeutic applications. synthonix.comchemscene.com

Development and Evaluation of Anti-inflammatory Agents

The this compound scaffold is integral to the development of novel anti-inflammatory agents. The bromophenylamino moiety is a key component in the design of molecules that target enzymes involved in the inflammatory cascade. google.comnih.gov Researchers have synthesized and evaluated derivatives of this structure for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target for anti-inflammatory drugs. nih.govmdpi.com

For example, novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives incorporating a bromophenylamino group have been investigated as selective COX-2 inhibitors. nih.gov One such derivative, N-(4-(4-Amino-5-((2-((3-bromophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)phenyl) nicotinamide, was synthesized as part of a library of compounds aimed at producing potent anti-inflammatory effects. nih.gov The strategy of incorporating moieties like the 3,4,5-trimethoxybenzyl group, known for its presence in anti-inflammatory compounds, with NSAIDs has also been explored to enhance anti-inflammatory activity. mdpi.com Furthermore, the synthesis of 3-amino-N-(4-bromophenyl)-4-methylaminobenzamide has been documented as a step in creating inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), another critical enzyme in the inflammatory pathway. google.com These studies underscore the utility of the bromophenylamine framework in designing next-generation anti-inflammatory therapies. google.comnih.gov

Exploration as Anticancer Agents

Derivatives of this compound have been a significant focus of anticancer research, with numerous studies exploring their cytotoxic effects against various human cancer cell lines.

In Vitro Cytotoxicity Studies (e.g., A549 Lung Cancer Cells, Bel7402, HCT116)

The antiproliferative activity of compounds derived from or related to the this compound structure has been evaluated against a panel of human cancer cell lines. These include A549 (human lung adenocarcinoma), Bel7402 (human hepatocellular carcinoma), and HCT116 (human colorectal carcinoma). nih.govnih.govmdpi.com

In one study, synthetic derivatives containing an indolin-2-one moiety displayed cytotoxicity against these cell lines. nih.gov For instance, compound 1.5 showed IC₅₀ values of 14.4 ± 1.86 µg/mL against A549 cells, 12.3 ± 0.23 µg/mL against Bel7402 cells, and 9.8 ± 0.55 µg/mL against HCT-116 cells. nih.gov Another study on (Z)-styrylbenzene derivatives reported that compound 6f exhibited an IC₅₀ value of 0.17 µM on HCT116 cells. nih.gov Similarly, novel dehydroepiandrosterone (B1670201) analogues were tested, with compound 2h showing IC₅₀ values of 17.46 µM against A549, 15.96 µM against BEL7402, and 11.86 µM against HCT116 cells. mdpi.com

The data from these studies highlight the potential of these compounds as cytotoxic agents against multiple cancer types.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Bromophenyl Derivatives

| Compound/Derivative Class | A549 (Lung) | Bel7402 (Liver) | HCT116 (Colon) | Source(s) |

| Indolin-2-one Derivative (1.5) | 14.4 µg/mL | 12.3 µg/mL | 9.8 µg/mL | nih.gov |

| (Z)-styrylbenzene Derivative (6f) | Not Reported | 0.72 µM | 0.17 µM | nih.gov |

| (Z)-styrylbenzene Derivative (6g) | Not Reported | 0.65 µM | 0.34 µM | nih.gov |

| (Z)-styrylbenzene Derivative (6h) | Similar to Taxol | 0.15 µM | 0.61 µM | nih.gov |

| Dehydroepiandrosterone Analogue (2h) | 17.46 µM | 15.96 µM | 11.86 µM | mdpi.com |

Mechanisms of Cancer Cell Growth Inhibition

Research into the mechanisms by which these compounds inhibit cancer cell growth has revealed multiple pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Derivatives such as 3-amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile have been shown to cause an accumulation of cancer cells in the S phase of the cell cycle. nih.gov This disruption of the normal cell division process can trigger apoptosis. nih.gov

Further studies suggest that some derivatives function by inhibiting anti-apoptotic proteins like Mcl-1. researchgate.net Inhibition of Mcl-1 can lead to the activation of pro-apoptotic proteins such as caspase-3 and caspase-9, initiating the apoptotic cascade. researchgate.net Additionally, related compounds like 2-amino-4-(4-bromophenyl)-4H-benzochromenes have been found to arrest prostate cancer cells in the G1 phase of the cell cycle. escholarship.org These findings indicate that bromophenyl-containing compounds can interfere with cancer cell proliferation through multiple mechanisms, including cell cycle arrest and the induction of apoptosis. nih.govescholarship.org

Research into Antimicrobial Activities

The structural framework of this compound has also been exploited in the search for new antimicrobial agents. Various heterocyclic derivatives have been synthesized and tested for their efficacy against a range of pathogenic microbes.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis)

Derivatives incorporating the 4-bromophenyl thiazole (B1198619) scaffold have been specifically evaluated for their antibacterial properties. researchgate.netuobaghdad.edu.iqresearchgate.netrdd.edu.iq In these studies, new chemical entities were synthesized from 2-amino-4-(4-bromo phenyl) thiazole and screened against several Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis. researchgate.netuobaghdad.edu.iqresearchgate.net

One study reported that a synthesized thiazole derivative showed moderate antibacterial activity against Bacillus subtilis. uobaghdad.edu.iqresearchgate.net Another investigation involving adamantyl-triazole-thiol derivatives also demonstrated varying degrees of inhibition against these Gram-positive bacteria. nih.gov For example, several synthesized compounds in this class displayed potent activity against Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis, indicating that this structural class is a promising starting point for the development of new antibacterial agents. nih.gov

Table 2: Antibacterial Screening of Selected Bromophenyl Derivatives

| Bacterial Strain | Thiazole Derivatives | Adamantyl-Triazole-Thiol Derivatives | Source(s) |

| Staphylococcus aureus | Screened | Potent Activity (e.g., 6b, 6c, 6d) | researchgate.netnih.gov |

| Micrococcus luteus | Screened | Potent Activity (e.g., 6b, 6c, 6d) | researchgate.netnih.gov |

| Bacillus subtilis | Moderate Activity | Potent Activity (e.g., 6b, 6c, 6d) | uobaghdad.edu.iqresearchgate.netnih.gov |

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis)

Derivatives incorporating the this compound framework have been investigated for their efficacy against various Gram-negative bacteria. Research has shown that while many derivatives exhibit stronger activity against Gram-positive bacteria, several compounds demonstrate noteworthy effects on Gram-negative pathogens. nih.gov

For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and tested for their antibacterial properties. Within this series, certain compounds displayed moderate activity against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 12.50 µg/mL. nih.gov Similarly, thiazole derivatives containing the 4-bromophenyl group have been evaluated. Although some of these compounds were inactive against Gram-negative bacteria, others showed moderate activity against organisms like Proteus mirabilis. researchgate.netresearchgate.netuobaghdad.edu.iq

Another study involving imidazole-based hybrids found that most tested compounds, including those with a 4-bromophenyl component, were active against E. coli and Proteus mirabilis. nih.gov Furthermore, fused heterocyclic compounds, such as 1,2,4-triazolo[3,4-b] nih.govresearchgate.netevitachem.comthiadiazines bearing a 4-bromophenyl group, have also been screened against E. coli and P. aeruginosa, with some exhibiting significant activity. nih.govsemanticscholar.org

Table 1: Antibacterial Activity of Selected this compound Derivatives Against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Activity Level (MIC) | Reference |

|---|---|---|---|

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | Pseudomonas aeruginosa | Moderate (12.50 µg/mL) | nih.gov |

| Escherichia coli | Moderate (12.50 µg/mL) | nih.gov | |

| 2-Amino-4-(4-bromophenyl)thiazole Derivatives | Proteus mirabilis | Moderate | researchgate.netuobaghdad.edu.iq |

| Pseudomonas aeruginosa | Screened | researchgate.net | |

| Escherichia coli | Screened | researchgate.net | |

| 6-(4-bromophenyl)-triazolo[3,4-b]thiadiazines | Pseudomonas aeruginosa | Significant | nih.govsemanticscholar.org |

| Escherichia coli | Moderate to Good | nih.govsemanticscholar.org | |

| Imidazole Hybrids with 4-bromophenyl group | Escherichia coli | Active | nih.gov |

| Proteus mirabilis | Active | nih.gov |

Antifungal Efficacy (e.g., Aspergillus fumigatus, Candida albicans, Candida glabrata)

The 4-bromophenyl moiety derived from this compound is also a key feature in various synthetic compounds with promising antifungal activity. Studies on thiazole derivatives have revealed that compounds incorporating the 4-bromophenyl group exhibit notable antifungal effects against Candida albicans and Candida glabrata. researchgate.net In some cases, the activity was distinguished. researchgate.net

One of the most significant findings comes from research on fused heterocyclic systems. The compound 6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H- nih.govresearchgate.netevitachem.comtriazolo[3,4-b] nih.govresearchgate.netevitachem.comthiadiazine demonstrated promising and, in some instances, the highest activity against both Candida albicans and the mold Aspergillus niger when compared to other analogs in its series. nih.govsemanticscholar.orgijpsjournal.com This highlights the positive contribution of the 4-bromophenyl group to the antifungal potency of the fused ring system.

Furthermore, other thiazole derivatives containing the 4-(4-bromophenyl) scaffold have shown promising activity against C. albicans and A. niger, with activity levels comparable to the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative Class | Fungal Strain | Activity Level (MIC) | Reference |

|---|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiazole Derivatives | Candida albicans | Slight to Moderate | researchgate.net |

| Candida glabrata | Distinguished | researchgate.net | |

| 6-(4-bromophenyl)-triazolo[3,4-b]thiadiazines | Candida albicans | Highest in series | nih.govsemanticscholar.org |

| Aspergillus niger | Highest in series | nih.govsemanticscholar.org | |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Candida albicans | Promising (15.3 µM) | nih.gov |

| Aspergillus niger | Promising (16.2 µM) | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., Microbial Cell Membrane Disruption, Enzymatic Inhibition)

Research into the derivatives of this compound suggests several potential mechanisms for their antimicrobial effects. A prominent proposed mechanism is the inhibition of essential bacterial enzymes.

Enzymatic Inhibition : A significant body of research focuses on derivatives designed as inhibitors of DNA gyrase. nih.govresearchgate.net This essential bacterial enzyme is a validated target for antibacterial agents. N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were specifically designed as DNA gyrase inhibitors. nih.govresearchgate.netresearchgate.net The inhibitory activity of these compounds against the enzyme correlated well with their antibacterial activity, suggesting that the bactericidal effect is caused by the inhibition of DNA gyrase. nih.gov Similarly, certain quinoline-carbohydrazide derivatives bearing a 4-bromophenyl group have also been investigated as microbial DNA-gyrase inhibitors, with some compounds showing potent inhibition of the target enzyme. nih.gov

Microbial Cell Membrane Disruption : While less specifically detailed for bromophenyl-containing compounds, disruption of the microbial cell membrane is a common mechanism for various antimicrobial agents and is a hypothesized mode of action for some heterocyclic derivatives.

Role in Structure-Activity Relationship (SAR) Studies in Drug Design

The this compound scaffold is invaluable for conducting Structure-Activity Relationship (SAR) studies. SAR analysis helps researchers understand how the chemical structure of a molecule relates to its biological activity, which is fundamental to designing more potent and selective drugs. patsnap.com

By using the 3-amino-4-bromophenyl moiety as a constant core, medicinal chemists can systematically introduce various substituents and functional groups to probe the molecule's interaction with its biological target.

Key SAR insights from studies on related derivatives include:

Importance of the Halogen : The presence and position of the bromine atom on the phenyl ring are often critical for activity. Studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were initiated by replacing a chlorine atom with the more lipophilic bromine atom to enhance antimicrobial effects. mdpi.com

Influence of Linked Heterocycles : The nature of the heterocyclic ring system attached to the bromophenyl group significantly impacts the antimicrobial spectrum and potency. For example, SAR studies on triazolothiadiazines revealed that having a p-bromophenyl group at a specific position (C-6) resulted in high antibacterial and antifungal activity, whereas moving it to an ortho position decreased activity. semanticscholar.org

Systematic Modification : The amino and hydroxymethyl groups of this compound provide reactive handles for synthetic modification, allowing for the creation of large libraries of related compounds. This enables a thorough exploration of the chemical space around the core scaffold to identify key structural features that enhance potency and improve drug-like properties.

Contributions to Lead Optimization Studies

Lead optimization is the iterative process in drug discovery where a "lead" compound with initial promise is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). patsnap.comresearchgate.net this compound serves as a valuable building block in this phase.

Its 3-amino-4-bromophenyl core can be incorporated into a lead compound, providing a scaffold that can be fine-tuned. The bromine atom is particularly useful as it can act as a handle for various chemical coupling reactions (e.g., Suzuki coupling), allowing for the introduction of diverse chemical groups. This strategy is employed to enhance target binding, block sites of unwanted metabolism, improve solubility, or modulate other physicochemical properties to create a more viable drug candidate. researchgate.net

For example, in the development of CCR5 receptor antagonists for HIV-1 treatment, various substitutions at the phenyl group, including 4-Bromo, were found to be well-tolerated, demonstrating how this moiety can be part of a lead structure that is then optimized. researchgate.net The ultimate goal of these optimization studies is to transform a promising lead molecule into a preclinical candidate with an optimal balance of potency, selectivity, and a favorable safety profile.

Academic Research Applications in Organic Synthesis and Fine Chemicals

Utilization as a Versatile Building Block for Complex Molecules

The strategic placement of three distinct functional groups—amino, bromo, and hydroxymethyl—on the aromatic ring of (3-Amino-4-bromophenyl)methanol renders it an exceptionally valuable scaffold for the construction of intricate molecular architectures. lookchem.com The amino group provides a site for nucleophilic reactions, such as amide bond formation or the synthesis of heterocyclic structures. The bromine atom is a key functional handle for a variety of transformations, most notably cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification.

This multifunctionality allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of a wide range of complex target structures. Researchers have utilized this compound as a starting material or key intermediate in the synthesis of pharmaceuticals, materials with specific electronic or optical properties, and other fine chemicals. lookchem.com Its utility is further highlighted by its role in the preparation of more complex molecules like iodonium (B1229267) salts.

Synthesis of Benzyl (B1604629) Alcohol Derivatives

This compound is itself a benzyl alcohol derivative and serves as a precursor for the synthesis of a broader class of these compounds. lookchem.com The presence of the amino and bromo substituents allows for a wide array of modifications to the parent structure. For instance, the amino group can be acylated, alkylated, or diazotized and replaced with other functional groups. The bromine atom can be substituted through various nucleophilic aromatic substitution reactions or utilized in metal-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups.

These transformations lead to a vast library of substituted benzyl alcohol derivatives with tailored electronic and steric properties. The ability to fine-tune the structure of these derivatives is crucial for applications in medicinal chemistry, where subtle changes in molecular architecture can significantly impact biological activity.

Precursor for Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal precursor for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction, where the bromine atom is reacted with an organoboron compound in the presence of a palladium catalyst to form a biaryl structure. This methodology is widely used in the synthesis of pharmaceuticals and other functional organic materials. Other important cross-coupling reactions that can be employed include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). eie.gr

A documented example involves the reaction of this compound with a suitable coupling partner in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand (S-Phos) in tetrahydrofuran (B95107) (THF). uni-muenchen.de This reaction proceeds at room temperature and, after quenching and extraction, yields the desired cross-coupled product. uni-muenchen.de

Role in Agrochemical Development

The structural motifs present in this compound and its derivatives are also of interest in the development of new agrochemicals, such as pesticides and herbicides. The biological activity of many agrochemicals is dependent on the specific arrangement of functional groups on an aromatic scaffold.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

LC-MS/MS stands as a premier analytical tool for the selective and sensitive quantification of compounds in complex matrices. Its application to (3-Amino-4-bromophenyl)methanol offers significant advantages due to the compound's inherent properties. The presence of a primary amine and a hydroxyl group allows for efficient ionization, while the bromine atom provides a distinct isotopic pattern, enhancing specificity in mass spectrometric detection. nih.gov

A typical LC-MS/MS method for this compound would involve a reversed-phase chromatographic separation followed by detection using tandem mass spectrometry, often with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI) mode is generally favored for amines. nih.gov In this mode, the parent ion of the compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures high selectivity and reduces chemical noise.

A hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound is presented below.

| Parameter | Value |

| Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 202.0 |

| Product Ion 1 (m/z) | 184.0 (Loss of H₂O) |

| Product Ion 2 (m/z) | 123.0 (Loss of H₂O and Br) |

| Collision Energy | Optimized for each transition |

The high sensitivity of LC-MS/MS allows for the determination of this compound at very low concentrations, which is particularly useful for assessing the purity of a synthesized batch and detecting trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas chromatography is a powerful separation technique, but it is generally suited for volatile and thermally stable compounds. jfda-online.com Direct analysis of this compound by GC-MS is challenging due to the polar nature of its primary amine and primary alcohol functional groups. These groups can lead to poor peak shape, low sensitivity, and potential degradation in the hot GC inlet and column. sigmaaldrich.com

To overcome these limitations, a derivatization step is employed to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.comsigmaaldrich.com Silylation is a common derivatization strategy for both amines and alcohols. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine and alcohol groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net

The resulting derivatized molecule is significantly more volatile and exhibits improved chromatographic behavior on a non-polar GC column. The mass spectrum of the derivative will show characteristic fragments that can be used for identification and quantification.

An illustrative GC-MS method with a prior silylation step for this compound is outlined in the table below.

| Parameter | Value |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction | Heat at 70°C for 30 minutes |

| Gas Chromatography | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

| Expected Fragments | M+•, [M-CH₃]⁺, and other characteristic fragments of the silylated derivative |

The choice between LC-MS/MS and GC-MS with derivatization will depend on the specific research needs, available instrumentation, and the complexity of the sample matrix.

Validation of Analytical Methods for Research Purity and Yield Assessment

For research purposes, especially when assessing the purity of a newly synthesized compound or determining the yield of a reaction, a fit-for-purpose validation of the analytical method is essential. While not as stringent as the requirements for pharmaceutical quality control, the validation should demonstrate that the method is reliable for its intended use. Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as starting materials, by-products, or impurities. In LC-MS/MS, this is achieved through the unique MRM transitions. In GC-MS, it relies on chromatographic separation and unique mass spectral fragmentation patterns.

Linearity: The method should provide a response that is directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. pom.go.idms-editions.cl

Accuracy: The closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percent recovery. pom.go.id

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. pom.go.id

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ms-editions.cl These are important for determining trace impurities.

A summary of typical acceptance criteria for a validated research method is provided below.

| Validation Parameter | Typical Acceptance Criteria for Research |

| Specificity | Analyte peak is resolved from impurities; no interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% |

| Limit of Quantification (LOQ) | Sufficiently low to measure relevant impurities or degradation products. |